molecular formula C16H14ClN3O3 B4413394 Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate

Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate

Cat. No.: B4413394
M. Wt: 331.75 g/mol
InChI Key: GXOFSYGDOLULQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₆H₁₄ClN₃O₃ and a molecular weight of 331.76 g/mol (). This compound features:

  • A 4-chlorophenyl group at position 2.
  • A methyl group at position 2.
  • A hydroxy group at position 5.
  • A methyl acetate moiety at position 5.

Pyrazolo[1,5-a]pyrimidines are purine analogs with applications in medicinal chemistry, including antitumor, antimicrobial, and kinase inhibition activities (). The ester group in this compound may enhance solubility compared to non-polar analogs, while the 4-chlorophenyl substituent could influence target binding affinity.

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-9-15(10-3-5-11(17)6-4-10)16-18-12(8-14(22)23-2)7-13(21)20(16)19-9/h3-7,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOFSYGDOLULQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CC(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Hydroxy Group

The hydroxyl group at position 7 undergoes substitution reactions under mild conditions. For example:

  • Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields 7-alkoxy derivatives .

  • Acylation : Treatment with acetic anhydride or acetyl chloride produces 7-acetoxy analogs .

Table 1: Substitution Reactions at Position 7

ReagentConditionsProductYield (%)Reference
CH₃IK₂CO₃, DMF, 60°C, 6h7-Methoxy derivative78
Ac₂OPyridine, RT, 12h7-Acetoxy analog85

Ester Hydrolysis and Functionalization of the Acetate Moiety

The methyl ester group at position 5 is susceptible to hydrolysis:

  • Saponification : Treatment with NaOH in aqueous ethanol generates the carboxylic acid derivative .

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol .

Table 2: Reactions Involving the Acetate Group

Reaction TypeConditionsProductYield (%)Reference
Hydrolysis1M NaOH, EtOH/H₂O, refluxCarboxylic acid derivative92
ReductionLiAlH₄, THF, 0°C→RT, 2h5-(2-Hydroxyethyl) analog68

Electrophilic Aromatic Substitution on the Pyrimidine Core

The electron-rich pyrimidine ring facilitates electrophilic substitution:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF introduces bromine at position 6 .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates position 4 .

Table 3: Electrophilic Substitution Reactions

ReagentConditionsPosition SubstitutedProductYield (%)Reference
NBSDMF, 80°C, 3h6-BromoBrominated analog75
HNO₃/H₂SO₄0°C→RT, 1h4-NitroNitro derivative63

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids replaces the chlorine atom with aryl groups .

  • Buchwald-Hartwig Amination : Substitution with amines yields 4-aminoaryl derivatives .

Table 4: Cross-Coupling Reactions

Reaction TypeConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C4-Aryl analog82
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-(Dimethylamino)phenyl derivative71

Condensation and Cyclization Reactions

The hydroxyl and amino groups enable cyclocondensation:

  • Heterocycle Formation : Reaction with thiourea forms fused pyrimidine-thiazole systems .

  • Schiff Base Synthesis : Condensation with aldehydes yields imine-linked derivatives .

Table 5: Cyclization Reactions

ReagentConditionsProductYield (%)Reference
ThioureaHCl, EtOH, reflux, 8hPyrimido[4,5-d]thiazole analog65
BenzaldehydeAcOH, 120°C, 12hSchiff base-linked dimer58

Key Mechanistic Insights

  • The 7-hydroxyl group acts as a leaving group in nucleophilic substitutions due to resonance stabilization .

  • Steric hindrance from the 2-methyl group directs electrophilic substitutions to positions 4 and 6 .

  • The 4-chlorophenyl group enhances stability during cross-coupling reactions by preventing undesired π-π stacking .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Key areas of exploration include:

1.1 Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of this compound enhance its interaction with specific molecular targets involved in cancer progression, making it a promising scaffold for drug development aimed at treating malignancies .

1.2 Enzyme Inhibition
This compound has been identified as a potential inhibitor of several enzymes, including kinases and phosphodiesterases. Its ability to modulate enzymatic activity can lead to therapeutic effects in diseases where these enzymes play a crucial role, such as cancer and inflammatory disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to enhance yield and purity:

Synthetic Route Yield (%) Key Steps
Cyclocondensation70Involves reaction between aminopyrazoles and biselectrophilic compounds
Functionalization60Modifications at positions 2, 3, 5, 6 via selective reactions

These synthetic methodologies not only facilitate the production of the compound but also allow for the creation of derivatives that may exhibit improved biological activities or altered pharmacokinetic profiles .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

4.1 Photophysical Properties
The unique structural characteristics of this compound contribute to its photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to act as a fluorophore opens avenues for its use in sensors and imaging technologies .

4.2 Supramolecular Chemistry
The capacity of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational properties can be exploited in supramolecular chemistry for the development of new materials with tailored functionalities .

Mechanism of Action

The mechanism of action of Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions at positions 3, 5, and 7, which modulate physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Findings Reference
Target Compound 3-(4-ClPh), 2-Me, 7-OH, 5-MeOAc 331.76 Enhanced solubility due to ester group
(3-Cyano-7-(2-hydroxyethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate (10) 3-CN, 7-(2-hydroxyethylamino), 5-MeOAc N/A Yellow solid (m.p. 215°C); polar substituents improve water solubility
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-(4-FPh), 2-Me, 7-CF₃ 295.23 Lipophilic (CF₃ group); potential kinase inhibition
2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK7) 3-(3-ClPh), 5-Ph, 7-one 326.77 Antitumor activity; rigid planar structure
3-(4-Chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (10a) 3-(4-ClPh), 5-Me, 7-Ph 363.10 High yield (80%); yellow solid
Key Observations:

Cyanogroup (CN) in compound 10 increases polarity but may reduce metabolic stability ().

Position 7 Modifications :

  • The hydroxy group in the target compound contrasts with trifluoromethyl (CF₃) in and keto (7-one) in . Hydroxy groups improve hydrogen-bonding capacity, while CF₃ enhances lipophilicity (logP).

Position 5 Modifications :

  • Methyl acetate in the target compound introduces a hydrolyzable ester, which may act as a prodrug (enhancing bioavailability) compared to phenyl () or methyl () groups.
Key Insights:
  • The target compound’s 7-hydroxy group may confer antioxidant properties or facilitate interactions with hydroxylase enzymes, though direct evidence is lacking.
  • MK7 and 10a highlight the importance of aryl substituents (e.g., phenyl, chlorophenyl) in enhancing binding to hydrophobic enzyme pockets ().

Biological Activity

Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H14ClN3O3C_{16}H_{14}ClN_3O_3 with a molecular weight of 331.75 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC16H14ClN3O3C_{16}H_{14}ClN_3O_3
Molecular Weight331.75 g/mol
Density1.42 g/cm³ (predicted)
pKa5.17 (predicted)

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. In one study, derivatives of pyrazolo[1,5-a]pyrimidines were tested for their ability to inhibit biofilm formation and quorum sensing in bacteria, demonstrating promising results in reducing bacterial load and biofilm development .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit anticancer properties by targeting specific cellular pathways. For instance, studies have highlighted the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, leading to decreased proliferation of cancer cells such as MCF-7 and HCT-116 lines . The compound's structural features enhance its interaction with these targets, potentially leading to improved therapeutic outcomes.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Modulation : It acts on transient receptor potential channels (TRPC), influencing calcium signaling pathways critical for various physiological processes .

Case Studies

  • Antibacterial Efficacy : A study evaluated several pyrazolo derivatives for their antibacterial properties against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity levels. The structural modifications significantly influenced their effectiveness against these pathogens .
  • Anticancer Screening : In another investigation focusing on CDK inhibition, compounds similar to this compound demonstrated IC50 values ranging from 45 to 97 nM against cancer cell lines, indicating potent anticancer activity compared to standard treatments .

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives, and how do they apply to the target compound?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclization reactions between aminopyrazoles and β-diketones or their equivalents. For example, refluxing 3-aminopyrazole derivatives with β-ketoesters in polar solvents (e.g., pyridine) under controlled pH conditions can yield the core structure. Critical steps include optimizing reaction time (e.g., 5–6 hours), temperature (reflux), and stoichiometry of precursors to avoid side products like azo derivatives . Purification often involves recrystallization from ethanol or dioxane, with yields ranging from 62% to 70% .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • IR spectroscopy identifies functional groups (e.g., hydroxyl, ester carbonyl) via characteristic absorptions (e.g., 1670–1700 cm⁻¹ for ester C=O).
  • ¹H/¹³C NMR resolves substituent positions on the pyrimidine ring, with deshielded protons near electronegative groups (e.g., 4-chlorophenyl).
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, critical for detecting impurities .
  • Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related pyrazolo[1,5-a]pyrimidines with R-factors < 0.055 .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

Contradictions in NMR or MS data often arise from tautomerism or polymorphic forms. For example, the 7-hydroxy group may exhibit keto-enol tautomerism, altering proton chemical shifts. Cross-validation using elemental analysis (e.g., C, H, N content within ±0.4% of theoretical values) and X-ray crystallography resolves such ambiguities. Computational tools (e.g., DFT calculations) can further predict spectral profiles and compare them with experimental data .

Q. What strategies improve the solubility of this compound for in vitro biological assays?

  • Derivatization : Converting the 7-hydroxy group to a sulfonate or phosphate ester enhances aqueous solubility.
  • Co-solvents : Use DMSO:water mixtures (≤10% DMSO) to maintain compound stability while achieving sufficient dissolution.
  • Nanoformulation : Encapsulation in liposomes or cyclodextrins mitigates hydrophobicity, as tested for analogous pyrazolo[1,5-a]pyrimidines in cell-based assays .

Q. How does the substitution pattern influence biological activity, based on structure-activity relationship (SAR) studies?

  • The 4-chlorophenyl group at position 3 enhances lipophilicity and target binding (e.g., kinase inhibition), as seen in analogs with IC₅₀ values < 1 µM.
  • The 7-hydroxy moiety may act as a hydrogen-bond donor, critical for interactions with enzymatic active sites. Methylation of this group in related compounds reduces activity by 10-fold, highlighting its importance .
  • Methyl ester at position 5 can be hydrolyzed in vivo to a carboxylic acid, altering pharmacokinetics. Comparative studies using esterase inhibitors clarify metabolic pathways .

Methodological Considerations

Q. What experimental controls are critical when assessing this compound’s enzyme inhibition potential?

  • Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific effects.
  • Time-resolved assays : Monitor enzyme activity over 60–120 minutes to detect time-dependent inhibition, a hallmark of covalent binders .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst screening : Pd/C or molecular sieves may reduce side reactions (e.g., azo coupling) during cyclization.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >65%, as demonstrated for pyrazolo[1,5-a]pyrimidine analogs .
  • Continuous flow systems : Improve heat/mass transfer for exothermic steps, minimizing decomposition .

Data Analysis and Reporting

Q. How should researchers interpret conflicting biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Mitigation strategies include:

  • HPLC purity verification (≥95% by area under the curve).
  • Dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.